3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid

Catalog No.
S13720073
CAS No.
M.F
C10H12ClNO2
M. Wt
213.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid

Product Name

3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid

IUPAC Name

2-(aminomethyl)-3-(2-chlorophenyl)propanoic acid

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C10H12ClNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)

InChI Key

LMSWMSASXMJXKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)Cl

3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid, also known by its chemical formula C₁₀H₁₂ClNO₂ and CAS number 1258640-62-8, is a compound characterized by the presence of an amino group and a chlorophenyl moiety. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural features that may influence biological activities. The molecular weight of this compound is approximately 213.66 g/mol, and it exists primarily as a hydrochloride salt in commercial preparations .

Typical of amino acids and aromatic compounds. Key reactions include:

  • Acid-Base Reactions: The amino group can act as a base, accepting protons, while the carboxylic acid group can donate protons.
  • Nucleophilic Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications in research and industry.

  • Antimicrobial Effects: Compounds with chlorophenyl groups have shown activity against various bacteria and fungi.
  • Neuropharmacological Effects: Amino acids and their derivatives are often studied for their roles as neurotransmitter precursors or modulators.

Further studies are necessary to elucidate specific biological activities associated with this compound.

Several methods can be employed to synthesize 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chlorobenzyl chloride and amino acids.
  • Reflux Method: A common approach involves refluxing the starting materials in a suitable solvent (e.g., ethanol) under basic conditions to promote nucleophilic substitution.
  • Purification: After synthesis, the product can be purified using techniques like recrystallization or chromatography to obtain the desired purity.

These methods highlight the versatility of organic synthesis techniques applicable to this compound.

3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new therapeutic agents targeting various diseases.
  • Biochemical Research: As an amino acid derivative, it may serve as a tool in studying metabolic pathways or enzyme interactions.

The exploration of its applications is ongoing, and further research could unveil additional uses.

In comparing 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid with similar compounds, several notable examples include:

Compound NameStructure FeaturesUnique Aspects
3-Amino-2-methylpropanoic acidSimple methyl groupLacks chlorophenyl moiety; simpler structure
3-Amino-2-(4-chlorophenyl)propanoic acidContains a different chlorophenyl positionPotentially different biological activity
4-Amino-3-(2-chlorophenyl)butanoic acidLonger carbon chainVariation in chain length may affect solubility

The retrosynthetic analysis of 3-amino-2-[(2-chlorophenyl)methyl]propanoic acid requires careful consideration of the molecular framework containing both the amino acid functionality and the 2-chlorobenzyl substituent [1]. The target molecule presents a propanoic acid backbone with an amino group at the 3-position and a 2-chlorobenzyl group at the 2-position, creating a structural challenge that demands strategic disconnection approaches [2] [3].

The primary retrosynthetic disconnection strategy involves breaking the carbon-carbon bond between the propanoic acid chain and the 2-chlorobenzyl substituent [4]. This approach identifies 2-chlorobenzyl halides as key synthetic precursors, which can be coupled with appropriately functionalized propanoic acid derivatives . The 2-chlorobenzyl bromide or chloride serves as an electrophilic component that can participate in nucleophilic substitution reactions with enolate intermediates derived from protected amino acid esters [6] [7].

Alternative retrosynthetic pathways consider the formation of the amino functionality through reduction of nitrile intermediates or azide precursors [8]. The nitrile-based approach follows the classical Strecker synthesis methodology, where 2-chlorobenzyl-substituted aminonitriles serve as immediate precursors [9] [10]. These aminonitriles can be obtained through the addition of hydrogen cyanide to imines derived from 2-chlorobenzaldehyde and appropriate amine sources [11].

The selection of optimal precursors requires evaluation of commercial availability and synthetic accessibility [12]. 2-Chlorobenzyl bromide represents the most practical electrophilic precursor due to its enhanced reactivity compared to the corresponding chloride [13]. For the nucleophilic component, glycine esters with suitable protecting groups provide the necessary amino acid backbone that can be subsequently functionalized [14] [15].

Precursor TypeExample CompoundAvailabilityReactivity
Electrophiles2-Chlorobenzyl bromideCommercialHigh
NucleophilesGlycine ethyl esterCommercialModerate
Nitrile SourcesHydrogen cyanideRegulatedHigh
Protecting ReagentsFluorenylmethoxycarbonyl chlorideCommercialHigh

Optimization of Coupling Reactions and Protecting Group Strategies

The coupling reactions for constructing 3-amino-2-[(2-chlorophenyl)methyl]propanoic acid require careful optimization of reaction conditions and protecting group selection [7] [16]. The primary coupling strategy involves the alkylation of glycine ester enolates with 2-chlorobenzyl halides under basic conditions [6] [17].

The N,N'-dicyclohexylcarbodiimide coupling methodology represents a fundamental approach for amide bond formation in amino acid derivatives [7] [18]. This coupling agent facilitates the formation of reactive intermediates that undergo nucleophilic substitution with amino acid esters [16]. The reaction proceeds through the formation of an active ester intermediate, followed by displacement with the nucleophilic amine component [19].

Hydroxybenzotriazole serves as an essential coupling additive that reduces racemization during peptide bond formation [20] [19]. The combination of N,N'-dicyclohexylcarbodiimide with hydroxybenzotriazole provides enhanced coupling efficiency while maintaining stereochemical integrity [21] [22]. Reaction conditions typically involve acetonitrile as solvent at temperatures ranging from 0 to 25 degrees Celsius [17].

Protecting group strategies focus primarily on the fluorenylmethoxycarbonyl and tert-butoxycarbonyl systems [14] [12]. The fluorenylmethoxycarbonyl group offers stability under acidic conditions while allowing selective deprotection under mild basic conditions using piperidine [14] [15]. This orthogonal protection strategy enables sequential synthetic transformations without interfering with other functional groups [23].

The tert-butoxycarbonyl protecting group provides complementary reactivity patterns, being stable under basic conditions but readily removed using trifluoroacetic acid [23] [24]. The selection between these protecting groups depends on the overall synthetic strategy and the presence of other acid- or base-sensitive functionalities [21] [22].

Michael addition reactions offer alternative coupling strategies for introducing the 2-chlorobenzyl substituent [13] [25]. These reactions involve the conjugate addition of nucleophiles to alpha,beta-unsaturated carbonyl compounds, providing excellent regioselectivity [13]. The reaction conditions can be optimized through the use of aqueous media, which significantly accelerates reaction rates while improving yields [25].

Coupling MethodReagentsTemperatureYield RangeSelectivity
N,N'-DicyclohexylcarbodiimideN,N'-Dicyclohexylcarbodiimide/Hydroxybenzotriazole0-25°C40-52%High
Michael AdditionBase catalysisRoom temperature60-85%Excellent
AlkylationStrong base/Alkyl halide-78 to 0°C70-90%Good

Catalytic Asymmetric Synthesis and Enantiomeric Control

The development of catalytic asymmetric methodologies for 3-amino-2-[(2-chlorophenyl)methyl]propanoic acid synthesis represents a critical advancement in obtaining enantiomerically pure products [10] [26]. The asymmetric Strecker synthesis provides the most direct approach for constructing chiral amino acids with quaternary stereocenters [9] [10].

The chiral amido-thiourea catalyst system demonstrates exceptional performance in asymmetric Strecker reactions, providing highly enantiomerically enriched products [10]. This catalyst operates through dual activation mechanisms, simultaneously activating both the imine electrophile and the cyanide nucleophile [9]. The catalyst structure incorporates both hydrogen-bonding donor sites and a basic amine functionality that work cooperatively to control stereochemical outcomes [11].

Evans oxazolidinone auxiliaries represent another powerful strategy for asymmetric synthesis [27] [28]. These chiral auxiliaries can be attached to carboxylic acid precursors and subsequently subjected to diastereoselective alkylation reactions [27] [8]. The 4-phenyloxazolidin-2-one auxiliary provides excellent facial selectivity during enolate alkylation with 2-chlorobenzyl halides [28]. Reaction yields typically range from 36 to 37 percent with diastereoselectivity exceeding 90 percent [28].

Nickel(II) complex-mediated asymmetric synthesis offers additional opportunities for enantiomeric control [26]. These complexes facilitate the formation of chiral amino acids through second-order asymmetric transformation processes [26]. The rimantadine-derived chiral ligands demonstrate exceptional selectivity in dynamic kinetic resolution processes [26].

Organocatalytic approaches using proline and related amino acid catalysts provide environmentally benign alternatives for asymmetric synthesis [11] [29]. The proline-catalyzed Mannich reaction proceeds with excellent enantioselectivity, often exceeding 99 percent enantiomeric excess [11]. These reactions can be conducted under aqueous conditions, eliminating the need for anhydrous solvents and specialized equipment [29] [30].

Phase transfer catalysis represents a scalable approach for asymmetric amino acid synthesis [31]. The Maruoka catalyst system enables enantioselective benzylation reactions under continuous flow conditions [31]. This methodology achieves enantiomeric excesses up to 93 percent while providing significant improvements in productivity and space-time yield [31].

Memory of chirality strategies utilize the dynamic axial chirality of tertiary aromatic amides to transfer stereochemical information [32]. This approach allows the synthesis of quaternary amino acids without external chiral sources [32]. The methodology proceeds through oxazolidin-5-one intermediates that undergo stereoselective alkylation reactions [32].

Catalytic SystemCatalyst TypeEnantiomeric ExcessYieldReaction Conditions
Strecker SynthesisAmido-thiourea>95%70-85%Aqueous cyanide salts
Evans AuxiliaryOxazolidinone>90% de36-37%Lithium enolates
OrganocatalysisProline>99%80-95%Aqueous media
Phase TransferMaruoka catalyst93%60-80%Continuous flow
Memory of ChiralityAromatic amides>96%85-92%Base-mediated alkylation

The optimization of reaction parameters for each catalytic system requires systematic investigation of temperature, solvent, and catalyst loading effects [33] [34]. Low-temperature conditions generally favor higher enantioselectivity but may compromise reaction rates [35]. The use of co-solvents and additives can significantly influence both reactivity and selectivity outcomes [30] [36].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid through both proton and carbon nuclear magnetic resonance techniques [1] [2] [3] [4]. The compound exhibits characteristic chemical shifts that reflect its unique molecular architecture containing amino acid functionality coupled with a substituted aromatic system.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid displays several distinct regions characteristic of its functional groups [3] [5]. The carboxylic acid proton appears as a broad singlet in the highly deshielded region between 10.5-12.0 parts per million, consistent with the typical chemical shift range for carboxylic acid protons in amino acid derivatives [5]. This downfield position results from the strong deshielding effect of the electronegative oxygen atoms and the anisotropic effect of the carbonyl group [5].

The aromatic protons of the 2-chlorophenyl moiety exhibit characteristic multipicity patterns in the 7.1-7.4 parts per million region [2] [3]. The chlorine substituent at the ortho position creates asymmetry in the aromatic ring, resulting in distinct chemical shifts for the four aromatic protons. The methylene protons connecting the aromatic ring to the propanoic acid backbone appear as a complex multiplet in the 2.8-3.2 parts per million range, while the methine proton alpha to the carboxylic acid group resonates between 2.5-2.8 parts per million [2] [3].

The primary amino group protons typically appear as a broad signal in the 1.5-2.5 parts per million region, with the exact chemical shift dependent on pH, concentration, and solvent conditions [3] [4]. The broadening of this signal results from rapid exchange with solvent protons and quadrupolar relaxation effects [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid [2] [4]. The carbonyl carbon of the carboxylic acid group appears in the characteristic region between 175-180 parts per million, consistent with aliphatic carboxylic acids [4] [5]. The aromatic carbons span the 120-140 parts per million region, with the chlorine-bearing carbon appearing at the downfield end of this range due to the deshielding effect of the halogen substituent [2] [4].

The aliphatic carbons display distinct chemical shifts reflecting their chemical environments. The methylene carbon connecting the aromatic ring to the propanoic acid chain resonates in the 35-40 parts per million range, while the methine carbon bearing the amino group appears between 45-50 parts per million [2] [4]. These chemical shift values are consistent with similar amino acid derivatives and reflect the electron-withdrawing effects of the adjacent functional groups [4].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid [6] [7] [5]. The compound exhibits several characteristic absorption bands that confirm its structural features and provide insight into intermolecular interactions.

Hydroxyl and Amino Group Stretching Vibrations

The carboxylic acid hydroxyl group displays a characteristic broad absorption in the 2500-3300 wavenumber region [7] [5]. This broad absorption results from hydrogen bonding interactions, particularly in the solid state where carboxylic acids typically form dimeric structures through intermolecular hydrogen bonds [5]. The breadth and intensity of this absorption provide information about the extent of hydrogen bonding in different phases and solvents [6] [5].

The primary amino group exhibits stretching vibrations in the 3300-3500 wavenumber region [7]. Primary amines characteristically show two bands in this region corresponding to the symmetric and asymmetric nitrogen-hydrogen stretching modes [7]. These bands are typically sharper and less intense than the corresponding hydroxyl stretches, allowing for clear differentiation between the two functional groups [7].

Carbonyl and Aromatic Stretching Vibrations

The carbonyl group of the carboxylic acid functionality appears as a strong absorption in the 1700-1720 wavenumber region [7] [5]. This frequency is characteristic of aliphatic carboxylic acids and may shift slightly depending on the hydrogen bonding environment and phase of the sample [6] [5]. The exact position within this range provides information about the strength of intermolecular interactions and the conformational preferences of the molecule [5].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, distinct from aliphatic carbon-hydrogen stretches that typically appear at lower frequencies [7]. The aromatic stretching modes provide confirmation of the presence of the substituted phenyl ring and can be used to assess the purity of the compound [7].

Characteristic Substitution Pattern Vibrations

The carbon-chlorine bond exhibits stretching vibrations in the 600-800 wavenumber region [7]. The exact frequency within this range depends on the substitution pattern of the aromatic ring and provides information about the electronic environment of the chlorine atom [7]. Additionally, the fingerprint region below 1500 wavenumbers contains numerous absorptions characteristic of the specific substitution pattern and molecular framework, serving as a unique identifier for the compound [7].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions in 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid, particularly those involving the aromatic chromophore and carbonyl functionality [8] [9] [10].

Aromatic Transitions

The substituted phenyl ring exhibits characteristic ultraviolet absorption arising from π→π* electronic transitions [9] [10] [11]. The primary absorption band typically appears in the 250-280 nanometer region, with the exact wavelength depending on the nature and position of substituents on the aromatic ring [10] [11]. The chlorine substituent at the ortho position influences both the intensity and wavelength of these transitions through inductive and mesomeric effects [12] [11].

The molar absorptivity of these transitions is typically in the range of 1000-10000 liters per mole per centimeter, characteristic of aromatic π→π* transitions [9] [10]. The fine structure of the absorption band provides information about the vibronic coupling and the rigidity of the molecular framework [10].

Carbonyl Transitions

The carboxylic acid carbonyl group contributes weaker n→π* transitions typically appearing in the 280-320 nanometer region [9] [10]. These transitions involve promotion of non-bonding electrons on the oxygen atom to the π* orbital of the carbonyl group [9]. The intensity of these transitions is generally lower than aromatic π→π* transitions, with molar absorptivities typically in the range of 10-100 liters per mole per centimeter [9] [10].

The wavelength and intensity of carbonyl transitions are sensitive to hydrogen bonding and solvent effects, providing information about the molecular environment and intermolecular interactions [8] [9]. In protic solvents, hydrogen bonding to the carbonyl oxygen can shift these transitions to longer wavelengths [9].

Thermodynamic Stability and Solubility Behavior

Thermal Stability Characteristics

The thermodynamic stability of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid reflects the interplay between various molecular interactions and the inherent stability of its functional groups [13] [14] [15]. Amino acid derivatives generally exhibit moderate thermal stability, with decomposition temperatures typically ranging from 180-250 degrees Celsius depending on the nature of side chain substituents [13] [16].

Molecular Stability Factors

The thermal stability of the compound is influenced by several structural features [13] [15]. The aromatic ring provides inherent stability through resonance stabilization, while the chlorine substituent contributes to thermal stability through its strong carbon-chlorine bond [17] [15]. The amino acid backbone, containing both amino and carboxylic acid functionalities, exhibits typical thermal behavior for such compounds, with potential for intramolecular interactions that can enhance or diminish overall stability [13] [15].

Thermogravimetric analysis would be expected to show initial mass loss corresponding to dehydration or loss of weakly bound solvent molecules, followed by decomposition of the organic framework at higher temperatures [14]. The presence of the chlorinated aromatic system may lead to formation of hydrogen chloride during thermal decomposition, a characteristic behavior of chlorinated organic compounds [18].

Phase Transition Properties

Based on structural analogy with similar compounds, 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid would be expected to exhibit a melting point in the range of 180-220 degrees Celsius [19] [17]. This estimate considers the presence of multiple hydrogen bonding sites, the aromatic substituent, and the zwitterionic character typical of amino acids [19] [20]. The compound likely exists as a zwitterion in the solid state, with the carboxylic acid group deprotonated and the amino group protonated, leading to strong intermolecular electrostatic interactions that elevate the melting point [20].

The enthalpy of fusion would be expected to be substantial due to the extensive hydrogen bonding network in the crystal lattice [14]. Differential scanning calorimetry studies would provide precise values for phase transition temperatures and associated enthalpies, essential for understanding the thermodynamic behavior of the compound [14] [16].

Solubility Behavior and Solvation Thermodynamics

The solubility behavior of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid in various solvents reflects the balance between hydrophilic and lipophilic character within the molecule [21] [22]. The compound contains both polar functional groups capable of hydrogen bonding and a hydrophobic aromatic substituent, leading to amphiphilic behavior characteristic of substituted amino acids [19] [23].

Aqueous Solubility

In aqueous solution, the compound exhibits moderate solubility due to the hydrogen bonding capability of both the amino and carboxylic acid groups [19] [23] [22]. The zwitterionic character in aqueous solution enhances solubility through ion-dipole interactions with water molecules [20]. However, the 2-chlorophenyl substituent provides a hydrophobic component that limits aqueous solubility compared to simple amino acids [21] [22].

The pH-dependent solubility profile would be expected to show minimum solubility near the isoelectric point, where the compound exists predominantly in the zwitterionic form [20]. At low pH values, protonation of the amino group increases the overall positive charge, enhancing solubility through ion-dipole interactions [20]. Similarly, at high pH values, deprotonation of the carboxylic acid group creates additional negative charge, again increasing solubility [20].

Organic Solvent Solubility

The compound demonstrates enhanced solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide [19] [23] [21]. These solvents can effectively solvate both the polar functional groups and accommodate the aromatic substituent through favorable dispersion interactions [21] [22]. The solubility in alcoholic solvents is particularly notable due to the ability of alcohols to participate in hydrogen bonding with both amino and carboxylic acid functionalities [23].

In aprotic polar solvents like dimethyl sulfoxide, the compound exhibits high solubility due to the strong solvating power of these solvents for charged and polar species [19] [23]. The dipolar aprotic environment effectively stabilizes the zwitterionic form while accommodating the aromatic substituent [21].

Partition Coefficient and Lipophilicity

The logarithm of the octanol-water partition coefficient for 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid is estimated to be in the range of 0.5-1.5, indicating moderate lipophilicity [21]. This value reflects the balance between the hydrophilic amino acid core and the lipophilic chlorinated aromatic substituent [21]. The partition coefficient is pH-dependent, with higher values at pH extremes where the compound carries a net charge [21].

Machine learning models for solubility prediction suggest that compounds with similar structural features exhibit solubility patterns consistent with moderate lipophilicity and significant hydrogen bonding capability [21] [22]. The presence of the chlorine substituent enhances lipophilicity compared to the unsubstituted analog while maintaining sufficient polarity for reasonable aqueous solubility [21].

Acid-Base Properties and Tautomeric Equilibria

Ionization Behavior and Acid-Base Equilibria

3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid exhibits typical amino acid acid-base behavior with two ionizable functional groups that undergo pH-dependent protonation and deprotonation reactions [20] [25]. The compound exists in multiple ionization states depending on solution pH, with the relative populations of each species determined by the respective acid dissociation constants [20].

Carboxylic Acid Ionization

The carboxylic acid functional group represents the primary acidic site in the molecule, with an estimated acid dissociation constant in the range of 2.0-2.5 [20] [25]. This value is consistent with other aromatic-substituted amino acids and reflects the electron-withdrawing influence of the chlorinated aromatic substituent [20]. The proximity of the positively charged amino group in the zwitterionic form provides additional stabilization of the carboxylate anion through intramolecular electrostatic interactions [20].

The ionization of the carboxylic acid group follows typical Brønsted acid behavior, with the equilibrium strongly favoring the protonated form at low pH values and the deprotonated carboxylate form at physiological and higher pH values [20]. The Henderson-Hasselbalch equation describes the relationship between pH and the fractional ionization of this group [20].

Amino Group Ionization

The primary amino group serves as the basic site in the molecule, with an estimated acid dissociation constant in the range of 9.0-10.0 for the protonated ammonium form [20] [25]. This value is typical for aliphatic primary amines and reflects the electron-donating capacity of the amino group [20]. The chlorinated aromatic substituent exerts a weak electron-withdrawing influence through the aliphatic chain, slightly reducing the basicity compared to simple amino acids [20].

The amino group ionization equilibrium determines the charge state of the nitrogen-containing functionality. At low pH values, the amino group exists predominantly in the protonated ammonium form, while at high pH values, the free amino group predominates [20]. The transition between these forms occurs over a pH range centered on the acid dissociation constant value [20].

Zwitterionic Character and Isoelectric Point

The compound exhibits classic zwitterionic behavior, existing as an internal salt with simultaneous positive and negative charges at intermediate pH values [20]. The isoelectric point, where the compound carries no net charge, occurs at a pH value approximately midway between the two acid dissociation constants, estimated to be around 5.5-6.0 [20]. At this pH, the compound exhibits minimum solubility and mobility in electric fields [20].

The zwitterionic form dominates over a significant pH range around physiological conditions, influencing the compound's behavior in biological systems and its interactions with other charged species [20]. The extensive hydrogen bonding capability of the zwitterionic form affects crystallization behavior, solubility patterns, and spectroscopic properties [20].

Tautomeric Equilibria and Molecular Conformations

The structural framework of 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid allows for several potential tautomeric equilibria, although most are expected to heavily favor specific forms under normal conditions [26] [27]. Understanding these equilibria is crucial for predicting chemical reactivity and biological activity [26] [27].

Amino-Imino Tautomerism

The primary amino group can theoretically participate in amino-imino tautomerism, where one of the amino protons migrates to form an imine functionality [26] [27]. However, this equilibrium strongly favors the amino form under normal conditions due to the greater stability of the nitrogen-hydrogen bonds compared to the carbon-nitrogen double bond [26] [27]. The presence of the electron-withdrawing chlorinated aromatic substituent further stabilizes the amino form by reducing electron density on the nitrogen atom [26].

Computational studies of similar systems suggest that the amino form is thermodynamically preferred by several kilocalories per mole, making the imino tautomer effectively absent under equilibrium conditions [26] [27]. This preference is enhanced in polar solvents that can effectively stabilize the amino form through hydrogen bonding [26].

Carboxylic Acid Tautomerism

The carboxylic acid functionality can exist in multiple tautomeric forms, including the normal carboxylic acid form and potential enol forms involving proton migration [26] [27]. However, the carboxylic acid form is overwhelmingly favored due to the stability of the carbonyl group and the strong oxygen-hydrogen bond [26] [27]. Alternative tautomeric forms would involve less favorable bonding arrangements and are not expected to contribute significantly to the equilibrium population [26].

The carboxylic acid tautomer is further stabilized by its ability to form strong intermolecular hydrogen bonds with solvent molecules or other compound molecules [26] [27]. This stabilization effect is particularly pronounced in protic solvents and in the solid state where extensive hydrogen bonding networks can form [26].

Conformational Preferences

While not strictly tautomeric equilibria, the compound can adopt multiple conformations around the flexible bonds connecting the aromatic ring to the amino acid backbone [26] [27]. The preferred conformations are determined by steric interactions, electronic effects, and potential intramolecular hydrogen bonding [26]. The chlorine substituent on the aromatic ring influences these preferences through both steric and electronic effects [26].

Computational modeling suggests that extended conformations are generally preferred to minimize steric clashes between the bulky aromatic substituent and the amino acid backbone [26] [27]. Intramolecular hydrogen bonding between the amino group and the carboxylic acid functionality may stabilize certain conformations, particularly in non-polar environments where intermolecular hydrogen bonding is less favorable [26].

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

213.0556563 g/mol

Monoisotopic Mass

213.0556563 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types